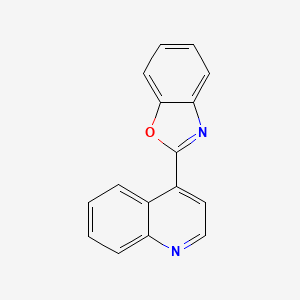![molecular formula C17H16Cl2N2O3 B5467400 2-(3,4-dichlorophenyl)-4-[(2-methoxypyridin-3-yl)carbonyl]morpholine](/img/structure/B5467400.png)
2-(3,4-dichlorophenyl)-4-[(2-methoxypyridin-3-yl)carbonyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dichlorophenyl)-4-[(2-methoxypyridin-3-yl)carbonyl]morpholine, also known as DMPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPM belongs to the class of morpholine derivatives and has shown promising results in various fields of research, including cancer therapy, neuroprotection, and drug discovery.
作用机制
The exact mechanism of action of 2-(3,4-dichlorophenyl)-4-[(2-methoxypyridin-3-yl)carbonyl]morpholine is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes involved in cancer cell growth and survival. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer effects, this compound has been shown to have neuroprotective properties, protecting neurons from oxidative stress and inflammation. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
实验室实验的优点和局限性
2-(3,4-dichlorophenyl)-4-[(2-methoxypyridin-3-yl)carbonyl]morpholine has several advantages for use in lab experiments, including its high purity and stability, which make it easy to handle and store. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations, including its low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 2-(3,4-dichlorophenyl)-4-[(2-methoxypyridin-3-yl)carbonyl]morpholine, including:
1. Further studies on the mechanism of action of this compound in cancer cells and other cell types.
2. Exploration of the potential applications of this compound in combination therapy with other chemotherapy drugs.
3. Investigation of the neuroprotective effects of this compound in animal models of neurodegenerative diseases.
4. Development of new synthetic methods for this compound and its derivatives.
5. Studies on the pharmacokinetics and pharmacodynamics of this compound in vivo.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its anti-cancer and neuroprotective properties make it a potential candidate for the development of new therapies for cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in combination therapy and drug discovery.
合成方法
2-(3,4-dichlorophenyl)-4-[(2-methoxypyridin-3-yl)carbonyl]morpholine can be synthesized using a multistep process that involves the reaction of 3,4-dichloroaniline with 2-methoxypyridine-3-carboxylic acid, followed by the formation of an amide intermediate and subsequent cyclization to form the morpholine ring. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
2-(3,4-dichlorophenyl)-4-[(2-methoxypyridin-3-yl)carbonyl]morpholine has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is cancer therapy, where this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to enhance the sensitivity of cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
属性
IUPAC Name |
[2-(3,4-dichlorophenyl)morpholin-4-yl]-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c1-23-16-12(3-2-6-20-16)17(22)21-7-8-24-15(10-21)11-4-5-13(18)14(19)9-11/h2-6,9,15H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQPFQKSRCAMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCOC(C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(1-azepanyl)-2-oxoethyl]-4-(4-ethoxybenzyl)-2-piperazinone](/img/structure/B5467320.png)
![2-{2-[2-(acetyloxy)-3-bromo-5-nitrophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5467327.png)
![6-{[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridin-3-ol](/img/structure/B5467338.png)
![N~4~-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5467349.png)
![1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5467351.png)
![2-bromo-N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5467359.png)
![3-[5-(4-acetylphenyl)-2-furyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5467368.png)
![N-(2-fluorobenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5467370.png)

![N-[2-({2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}amino)ethyl]propanamide](/img/structure/B5467396.png)

![{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5467418.png)
![5-isopropyl-7-[3-(4-morpholinyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5467423.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5467431.png)